molecular formula C11H15NO2 B8351752 3-Methoxy-6-acetylamino-1-ethylbenzene

3-Methoxy-6-acetylamino-1-ethylbenzene

Cat. No.: B8351752
M. Wt: 193.24 g/mol
InChI Key: MJCVGNHGAUGFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-6-acetylamino-1-ethylbenzene is a chemical compound of interest in organic chemistry and materials science research. The structure of this molecule, which incorporates methoxy and acetylamino substituents on a benzene ring, suggests potential for use as a synthetic intermediate or building block in the development of more complex molecules. Researchers might explore its utility in the synthesis of novel compounds, including potential ligands for biological targets or monomers for specialized polymers. The specific physicochemical properties, such as its solubility and reactivity, are influenced by the electron-donating characteristics of the methoxy group and the hydrogen-bonding capacity of the acetylamino moiety. Further investigation is required to fully elucidate its mechanism of action in specific applications and its overall research value. Researchers are encouraged to study its behavior in various chemical environments and its potential interactions with other molecular entities. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-ethyl-4-methoxyphenyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-4-9-7-10(14-3)5-6-11(9)12-8(2)13/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

MJCVGNHGAUGFDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their properties based on available evidence:

Compound Name CAS Number Substituents EPA Codes (Monitoring Data) Key Characteristics
3-Methoxy-6-acetylamino-1-ethylbenzene Not Provided 1-Ethyl, 3-Methoxy, 6-Acetylamino Not Available Hypothesized high polarity due to methoxy and acetylamino groups; moderate hydrophobicity from ethyl.
1-Ethyl-2-methylbenzene 611-14-3 1-Ethyl, 2-Methyl 77220 (Total), 78780 (Sediment) Low water solubility; detected in sediment matrices due to alkyl hydrophobicity .
4-Ethyl-1,3-benzenediol 2896-60-8 4-Ethyl, 1,3-Dihydroxy 78798 (Sediment) Polar hydroxyl groups enhance solubility; ethyl group reduces biodegradation rate .
(1-Ethyloctyl)benzene 4621-36-7 1-Ethyloctyl 52450376 High hydrophobicity; likely persistent in lipid-rich environments .

Functional Group Influence

Methoxy vs. Methyl/Hydroxyl Groups
  • Methoxy (this compound): Electron-donating effect increases reactivity in electrophilic substitution compared to pure alkylbenzenes (e.g., 1-ethyl-2-methylbenzene). Likely higher solubility in polar solvents than alkyl analogs .
  • Hydroxyl (4-Ethyl-1,3-benzenediol) : Enhances hydrogen bonding and acidity (pKa ~10), making it more water-soluble but less stable under oxidative conditions compared to methoxy derivatives .
Acetylamino vs. Simple Amino/Alkyl Groups
  • Acetylamino: Reduces basicity compared to free amino groups while retaining hydrogen-bonding capacity. This may improve metabolic stability in biological systems relative to unacetylated amines.

Environmental and Analytical Considerations

  • Detection Methods: Ethyl-substituted benzenes like 1-ethyl-2-methylbenzene are monitored via EPA codes 77220 (total) and 78780 (sediment), suggesting gas chromatography or mass spectrometry as likely analytical methods . For this compound, derivatization may be required due to polar functional groups.
  • Persistence: Long-chain alkylbenzenes (e.g., (1-ethyloctyl)benzene) exhibit higher environmental persistence than short-chain or polar derivatives . The acetylamino group in the target compound may facilitate microbial degradation compared to pure alkyl analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methoxy-6-acetylamino-1-ethylbenzene?

  • Methodology : The synthesis typically involves multi-step functionalization of a benzene core. A plausible route includes:

  • Step 1 : Introduction of the methoxy group via nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 2 : Acetylation of the amino group using acetic anhydride under basic conditions (e.g., pyridine) to avoid hydrolysis.
  • Step 3 : Ethylation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective attachment of the ethyl group.
  • Validation : Monitor intermediates by TLC and confirm purity via GC (>95% as per similar protocols ).

Q. What analytical techniques are critical for structural validation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and acetyl group integration .
  • HPLC : Quantify purity (>98% for research-grade material) using C18 columns with methanol/water gradients .
  • Elemental Analysis : Verify C, H, N, and O percentages against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

  • Approach :

  • Cross-Referencing : Compare NMR shifts with analogous compounds (e.g., 1-Ethoxy-3-methylbenzene for methoxy-ethyl interactions ).
  • Isotopic Labeling : Use 15N^{15}N-labeled acetylamino groups to distinguish overlapping signals in crowded spectra .
  • Computational Modeling : Validate resonance assignments via DFT-based chemical shift predictions (e.g., Gaussian 16) .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?

  • Optimization :

  • Protecting Groups : Temporarily block the acetylamino group with tert-butoxycarbonyl (Boc) during harsh reactions (e.g., alkylation) .
  • Low-Temperature Coupling : Perform Suzuki-Miyaura reactions at 0–5°C to prevent acetyl group decomposition .
  • Catalyst Screening : Test Pd(OAc)2_2/XPhos systems for improved regioselectivity in ethylation steps .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Findings :

  • Stability Range : The compound is stable in pH 5–9, as extrapolated from structurally similar methoxy-acetylaminobenzene derivatives .
  • Degradation Pathways : Acidic conditions (<pH 4) hydrolyze the acetylamino group, while alkaline conditions (>pH 10) deprotonate the methoxy group, leading to side reactions .
  • Handling Protocol : Store in neutral buffers (e.g., phosphate-buffered saline) under inert atmosphere to minimize hydrolysis .

Key Research Recommendations

  • Mechanistic Studies : Investigate the compound’s reactivity in radical-mediated transformations (e.g., photoredox catalysis) for novel bond-forming applications .
  • Biological Screening : Prioritize enzyme inhibition assays (e.g., kinase panels) to identify potential therapeutic targets, leveraging structural similarities to benzothiazole derivatives .

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